molecular formula C6H6Cl2F2N2 B6184028 (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride CAS No. 2613385-23-0

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride

Cat. No.: B6184028
CAS No.: 2613385-23-0
M. Wt: 215.02 g/mol
InChI Key: JXHMTUYDVWBDFZ-UHFFFAOYSA-N
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Description

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H5ClF2N2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced reactors and purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include azides, nitroso derivatives, amines, and substituted phenylhydrazines. These products have various applications in chemical synthesis and research .

Scientific Research Applications

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2613385-23-0

Molecular Formula

C6H6Cl2F2N2

Molecular Weight

215.02 g/mol

IUPAC Name

(2-chloro-4,6-difluorophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H5ClF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H

InChI Key

JXHMTUYDVWBDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)NN)Cl)F.Cl

Purity

95

Origin of Product

United States

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